molecular formula C23H19ClN2O5 B5492705 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide

3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide

Cat. No. B5492705
M. Wt: 438.9 g/mol
InChI Key: LKSAZVAOVKYTIC-UKTHLTGXSA-N
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Description

3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide, also known as CNPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO). By inhibiting NOS, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide reduces the production of NO, which can have various effects on cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects
3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of synaptic plasticity and memory formation, and the reduction of inflammation and oxidative stress. Additionally, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide for lab experiments is its specificity for NOS inhibition, which allows for the selective modulation of NO signaling pathways. Additionally, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments. However, one of the limitations of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide, including the development of more potent and selective NOS inhibitors, the investigation of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide's potential as a therapeutic agent for various diseases, and the exploration of its effects on other cellular signaling pathways and physiological processes. Additionally, future research could focus on optimizing the synthesis and purification methods for 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide, as well as developing new experimental techniques for studying its effects in vivo.

Synthesis Methods

3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-nitroaniline with 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}acryloyl chloride in the presence of a base. This reaction results in the formation of 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide, which can be purified and characterized using various techniques, such as HPLC and NMR spectroscopy.

Scientific Research Applications

3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug development. In cancer research, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been used to study the role of nitric oxide in synaptic plasticity and memory formation. Additionally, 3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide has been investigated as a potential drug target for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O5/c1-30-22-14-16(8-12-21(22)31-15-17-6-10-18(24)11-7-17)9-13-23(27)25-19-4-2-3-5-20(19)26(28)29/h2-14H,15H2,1H3,(H,25,27)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSAZVAOVKYTIC-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-nitrophenyl)prop-2-enamide

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